Bistrifluron

Description

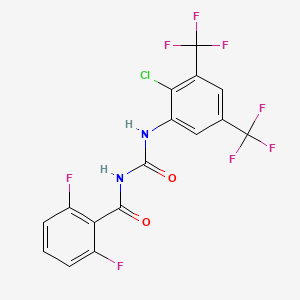

Structure

3D Structure

Properties

IUPAC Name |

N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClF8N2O2/c17-12-7(16(23,24)25)4-6(15(20,21)22)5-10(12)26-14(29)27-13(28)11-8(18)2-1-3-9(11)19/h1-5H,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKFZRGTXAPYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClF8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058013 | |

| Record name | Bistrifluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201593-84-2 | |

| Record name | Bistrifluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bistrifluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201593842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bistrifluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISTRIFLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0806M8CX7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bistrifluron's Mechanism of Action on Chitin Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bistrifluron is a potent benzoylphenylurea (BPU) insecticide that disrupts the molting process in insects by inhibiting chitin synthesis. Chitin, a crucial polymer of N-acetylglucosamine, provides structural integrity to the insect exoskeleton. The primary target of this compound is chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine into chitin chains. While the in vivo effects of this compound are well-documented, leading to lethal molting defects, its precise molecular interaction with chitin synthase remains an area of active research. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological and experimental pathways.

Introduction to this compound and Chitin Synthesis

This compound belongs to the insect growth regulator (IGR) class of insecticides, which interfere with insect development, offering a more targeted approach compared to broad-spectrum neurotoxic insecticides. Its mode of action centers on the disruption of the chitin biosynthesis pathway, a process vital for arthropods but absent in vertebrates, making it a selective target for pest control.

Chitin is a long-chain polymer that forms the procuticle, a major component of the insect exoskeleton. The synthesis of chitin is a multi-step enzymatic process culminating in the polymerization of N-acetylglucosamine (GlcNAc) by chitin synthase. This enzyme is a transmembrane protein that catalyzes the transfer of GlcNAc from a UDP-GlcNAc substrate to a growing chitin chain. Insects typically possess two chitin synthase genes: CHS1 (or ChsA), which is primarily responsible for chitin production in the epidermis for the cuticle, and CHS2 (or ChsB), which is involved in the formation of the peritrophic matrix in the midgut. This compound's insecticidal activity is mainly attributed to its effect on CHS1.

Mechanism of Action of this compound on Chitin Synthase

The primary mechanism of action of this compound involves the inhibition of chitin synthase 1 (CHS1). This disruption prevents the proper formation of the new cuticle during molting. As the insect attempts to shed its old exoskeleton, the improperly formed new cuticle cannot withstand the turgor pressure and environmental stresses, leading to mortality.

While it is widely accepted that this compound inhibits chitin synthesis, the precise molecular interaction with the chitin synthase enzyme is complex. Studies on benzoylphenylureas have shown that their effects are most pronounced in vivo, with direct inhibition in cell-free enzyme assays being difficult to demonstrate. This suggests that the mechanism may not be a simple competitive or non-competitive inhibition of the enzyme's catalytic site. Instead, it is hypothesized that BPUs like this compound may interfere with the proper transport, membrane insertion, or conformational stability of the chitin synthase enzyme complex.

Resistance studies in insects have provided valuable insights into the binding site of this compound. For instance, a mutation (H866Y) in the chitin synthase A gene of Spodoptera litura has been linked to a high level of resistance to this compound, suggesting that this region of the enzyme is critical for the insecticide's binding and action[1].

Quantitative Data on this compound Activity

Direct in vitro inhibitory concentrations (IC50) of this compound on purified or cell-free chitin synthase preparations are not widely reported in the scientific literature. This is likely due to the aforementioned challenges in demonstrating direct enzyme inhibition for this class of compounds. However, the biological efficacy of this compound has been extensively quantified through in vivo bioassays, which measure the concentration required to elicit a lethal (Lethal Concentration, LC) or effective (Effective Concentration, EC) response in a population of insects.

The following table summarizes the available LC50 and EC50 values for this compound against various insect species. It is important to note that these values reflect the overall toxicity resulting from the disruption of the molting process and are not direct measures of enzyme inhibition.

| Insect Species | Life Stage | Bioassay Type | Value | Unit | Reference |

| Corythucha ciliata (Sycamore lace bug) | Larvae | Not specified | LC50 = 0.01-0.06 | ppm | This study examined the effect of this compound on insecticidal activity, adult longevity, fecundity and ovarian development in the sycamore lace bug, Corythucha ciliata. The results showed that this compound had no direct effect on the egg, but produced 100% mortality in larvae hatched within 24 hr with a similar effect regardless of the instars of the larvae (LC50=0.01-0.06 ppm). |

| Incisitermes minor (Western drywood termite) | Not specified | No-choice bioassay (60 days) | 99% mortality at 0.1% and 0.5% (wt/wt) | % mortality | [2] |

| Spodoptera litura (Resistant Strain) | Not specified | Not specified | 113.8-fold resistance ratio | Fold resistance | [1] |

Experimental Protocols

Non-Radioactive Chitin Synthase Inhibition Assay

This protocol describes a non-radioactive method for measuring chitin synthase activity and its inhibition by compounds like this compound. The assay is based on the specific binding of newly synthesized chitin to wheat germ agglutinin (WGA) coated on a microplate, followed by detection with a WGA-horseradish peroxidase (HRP) conjugate.

Materials:

-

Insect tissue rich in chitin synthase (e.g., integument from molting larvae)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Crude enzyme extract

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Wheat germ agglutinin (WGA)

-

Bovine serum albumin (BSA)

-

WGA-HRP conjugate

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with WGA solution (e.g., 50 µg/mL in water) and incubate overnight at 4°C.

-

Wash the plate thoroughly with water to remove unbound WGA.

-

Block non-specific binding sites by incubating with a BSA solution (e.g., 1% in PBS) for 1 hour at room temperature.

-

Wash the plate again with water.

-

-

Enzyme Preparation:

-

Dissect the target insect tissue and homogenize it in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cell debris and obtain a crude enzyme extract (supernatant or microsomal fraction).

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each WGA-coated well, add the crude enzyme extract, the this compound dilution (or DMSO for control), and the substrate solution (UDP-GlcNAc).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 1-3 hours) to allow for chitin synthesis.

-

-

Detection:

-

After incubation, wash the plate extensively to remove unreacted substrate and unbound protein.

-

Add the WGA-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound conjugate.

-

Add the TMB substrate solution and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway: Insect Chitin Biosynthesis

Caption: The insect chitin biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow: Chitin Synthase Inhibition Assay

Caption: Workflow for the non-radioactive chitin synthase inhibition assay.

Conclusion

This compound is an effective insecticide that targets a crucial and specific pathway in insects: chitin biosynthesis. Its primary target, chitin synthase 1, is essential for the formation of the insect cuticle. While the in vivo consequences of this compound exposure are well-characterized, leading to fatal molting defects, the precise molecular mechanism of enzyme inhibition remains an area for further investigation. The difficulty in demonstrating direct in vitro inhibition suggests a complex mode of action that may involve more than a simple interaction with the enzyme's active site. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the intricate interactions between this compound and chitin synthase, paving the way for the development of next-generation insect growth regulators.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Bistrifluron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bistrifluron is a potent benzoylurea insecticide that acts as a chitin synthesis inhibitor, disrupting the molting process of a range of insect pests.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed synthesis protocol, and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pesticide development, chemical synthesis, and related scientific disciplines.

Chemical Properties of this compound

This compound is a white to off-white, odorless crystalline powder.[2][3] It is characterized by its low solubility in water and higher solubility in organic solvents such as methanol and dichloromethane.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | [1][3][5][6] |

| CAS Number | 201593-84-2 | [2][5][7][8][9][10] |

| Molecular Formula | C₁₆H₇ClF₈N₂O₂ | [2][5][9][10] |

| Molecular Weight | 446.68 g/mol | [1][2][5][7][8][9][10] |

| Appearance | White to off-white powder/solid | [2][4][8] |

| Melting Point | 171.5 °C | [2][3] |

| Solubility in Water | 0.03 mg/L (at 20 °C, pH 7) | [3] |

| Solubility in Organic Solvents | Methanol: 33,000 mg/L; Dichloromethane: 64,000 mg/L | [3] |

| Purity | Typically ≥ 98.0% (HPLC) | [2] |

| XLogP3-AA | 5.5 | [1] |

Synthesis of this compound

The synthesis of this compound, a member of the benzoylurea class of insecticides, is based on the reaction of a substituted aniline with a benzoyl isocyanate. The core structure is formed by the coupling of 2-chloro-3,5-bis(trifluoromethyl)aniline with 2,6-difluorobenzoyl isocyanate. The detailed method for its production is described in U.S. Patent 6,022,882.[5]

The overall reaction is as follows:

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and characterization of this compound.

Synthesis of 2,6-difluorobenzoyl isocyanate

A common method for the synthesis of benzoyl isocyanates is the reaction of the corresponding benzamide with oxalyl chloride or phosgene. In this case, 2,6-difluorobenzamide would be reacted with a phosgene equivalent in an inert solvent.

Synthesis of this compound

Materials:

-

2-chloro-3,5-bis(trifluoromethyl)aniline

-

2,6-difluorobenzoyl isocyanate

-

Anhydrous toluene (or other inert aprotic solvent)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2-chloro-3,5-bis(trifluoromethyl)aniline in anhydrous toluene.

-

Add a solution of 2,6-difluorobenzoyl isocyanate in anhydrous toluene dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold toluene and then with hexane to remove any unreacted starting materials and byproducts.

-

Dry the purified product under vacuum.

Purification and Characterization

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

References

- 1. This compound | 201593-84-2 | Benchchem [benchchem.com]

- 2. curresweb.com [curresweb.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. US6875440B2 - Method for controlling termite - Google Patents [patents.google.com]

- 6. CN111937896B - A kind of insecticidal composition containing bistriflubenzuron - Google Patents [patents.google.com]

- 7. CN101204156A - Benzoylurea insecticide and Thiamethoxam compound preparation - Google Patents [patents.google.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. EP0263438B1 - Benzoylurea compounds, process for their production and pesticides containing them - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

Molecular structure and IUPAC name of Bistrifluron

An In-depth Technical Guide to Bistrifluron for Researchers and Scientists

Introduction

This compound is a potent insecticide belonging to the benzoylurea chemical class, functioning as an insect growth regulator (IGR).[1][2][3] Developed by Dongbu Agrochemicals in the Republic of Korea, it is primarily utilized for the control of a variety of chewing insect pests, including termites, caterpillars, aphids, and whiteflies.[2][3][4] Its mode of action, which targets the physiological process of chitin biosynthesis, makes it a valuable tool in integrated pest management (IPM) programs, offering targeted action with a generally lower toxicity profile to mammals compared to older classes of insecticides.[4][5] This document provides a comprehensive technical overview of this compound, including its molecular characteristics, physicochemical properties, mode of action, toxicological profile, and key experimental methodologies.

Molecular Structure and Chemical Identity

This compound is a synthetic compound with a complex structure that includes multiple fluorine and chlorine atoms, contributing to its insecticidal efficacy.[6]

-

IUPAC Name: 1-[2-chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2,6-difluorobenzoyl)urea

-

CAS Name: N-[[[2-chloro-3,5-bis(trifluoromethyl)phenyl]amino]carbonyl]-2,6-difluorobenzamide[7]

The core structure features a 2-chloro-3,5-bis(trifluoromethyl)phenyl group linked to a benzoylurea moiety.[4]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for understanding its environmental fate, bioavailability, and for designing experimental protocols.[4] It is a white, odorless powder in its solid state.[5]

| Property | Value | Reference |

| Physical State | Powder | |

| Color | White | |

| Odor | Odorless | |

| Melting Point | 171.5 °C (range 171.4 - 174.0 °C) | |

| Water Solubility | <0.03 mg/L (30 ± 4 ppb) at 25°C | [4] |

| Partition Coefficient (Log Kow) | 5.70 ± 0.1 at 20°C | [4] |

| Solubility in Organic Solvents | Methanol: 33.5 g/L at 25 °CMethylene chloride: 63.5 g/L at 25 °CHexane: 3.6 g/L at 25 °C | |

| Flammability | Not classified as highly flammable | |

| Explosive Properties | Not explosive | |

| Oxidizing Properties | Not an oxidizing agent |

Mode of Action: Chitin Synthesis Inhibition

The primary mode of action for this compound is the inhibition of chitin biosynthesis.[1][4][5] Chitin is a crucial polysaccharide that provides structural integrity to the exoskeleton of insects.[4][6] this compound, like other benzoylphenylureas, interferes with the formation of this essential polymer.

The key target enzyme in this process is Chitin Synthase 1 (CHS1), a transmembrane protein responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[1][6] By inhibiting CHS1, this compound prevents the proper formation of the new exoskeleton during the molting process.[4] This disruption is lethal, as the insect is unable to shed its old cuticle or the newly formed one is defective, leaving it vulnerable and unable to survive.[4] This results in abnormal molting and ultimately leads to the death of the insect.[4]

Figure 1: Mechanism of this compound as a chitin synthesis inhibitor.

Toxicological Profile

This compound exhibits selective toxicity, being highly effective against target insects while generally showing low acute toxicity to mammals.[2] However, it poses a significant risk to aquatic organisms.[2][4][7][8]

| Organism/Test Type | Result | Reference |

| Rat (Acute Oral Toxicity) | Low toxicity | |

| Rat (Acute Dermal Toxicity) | Low toxicity | |

| Rat (Acute Inhalation Toxicity) | Low toxicity | |

| Rabbit (Skin/Eye Irritation) | Not a skin or eye irritant | |

| Guinea Pig (Skin Sensitization) | Unlikely to be a skin sensitizer | |

| Carcinogenicity (Rats & Mice) | Not carcinogenic | |

| Reproductive/Developmental Toxicity (Rats & Rabbits) | Not a reproductive or developmental toxicant | |

| Aquatic Life (General) | Very toxic to aquatic life with long-lasting effects | [7][8] |

| Birds | Low level of toxicity | [2][8] |

| Honeybees | Moderate toxicity | [2][4][8] |

| Earthworms | Moderate to high toxicity | [2][8] |

Insecticidal Efficacy Data

This compound has demonstrated high efficacy against a range of economically important pests. Its performance is often characterized by a delayed effect, which is typical for IGRs that act during the molting cycle.[4]

| Target Pest | Metric | Result | Reference |

| Coptotermes lacteus (Termite) | Time to Colony Elimination | 14–19 weeks in field trials | [4][9] |

| Coptotermes formosanus (Termite) | Comparative Mortality | Faster action and higher dose dependence than hexaflumuron | [10][11] |

| Corythucha ciliata (Sycamore Lace Bug) | Larval Mortality | 100% mortality in newly hatched larvae | [3][4] |

| Corythucha ciliata (Sycamore Lace Bug) | LC₅₀ (Larvae) | 0.01 - 0.06 ppm | [3] |

| Palpita indica (Cotton Caterpillar) | Insecticidal Effects | Effective against the larval stage; also affects adult longevity and reproduction | [12][13] |

| Spodoptera litura (Tobacco Cutworm) | Resistance | Moderate resistance has been observed in some populations | [3] |

Experimental Protocols

Standardized bioassays are essential for evaluating the efficacy and behavioral effects of this compound. Below are detailed methodologies for key experiments.

Termite Feeding Bioassays (No-Choice and Two-Choice)

These laboratory tests are used to evaluate the insecticidal efficacy and potential feeding deterrence of this compound against subterranean termites like Coptotermes formosanus.[10][11]

Objective: To determine mortality rates and consumption of bait treated with this compound.

Materials:

-

Termite workers (e.g., Coptotermes formosanus)

-

Filter paper disks (e.g., 33 mm diameter)

-

This compound (technical grade) and a suitable solvent (e.g., acetone)

-

Petri dishes or similar containers

-

Agar or moistened sand for maintaining humidity

-

Analytical balance

Protocol for No-Choice Feeding Test:

-

Preparation of Treated Bait: Dissolve this compound in a solvent to create a stock solution. Prepare serial dilutions to achieve the desired treatment concentrations (e.g., 500 ppm, 5,000 ppm). Apply a precise volume of the solution to each filter paper disk and allow the solvent to evaporate completely. Control disks are treated with the solvent only.[10]

-

Experimental Setup: Place one treated filter paper disk in a container with a moisture source (e.g., on top of moistened agar).[10]

-

Termite Introduction: Introduce a pre-counted number of worker termites (e.g., 100) into each container.[10]

-

Incubation: Maintain the containers in the dark at a constant temperature and humidity (e.g., 25 ± 2°C).

-

Data Collection: Record termite mortality at regular intervals (e.g., weekly) for the duration of the experiment (e.g., up to 12 weeks).[10]

-

Consumption Measurement: At the end of the trial, carefully clean, dry, and weigh the remaining filter paper to calculate the amount consumed by the termites.[10]

-

Analysis: Analyze mortality data (often after arcsine transformation) and consumption data using appropriate statistical tests (e.g., Tukey-Kramer test) to compare different concentrations.[10]

Protocol for Two-Choice Feeding Test (Feeding Deterrence):

-

Experimental Setup: In a larger petri dish containing a moisture source, place two treated filter paper disks and two untreated (control) disks.[10][11]

-

Termite Introduction: Introduce a set number of termites into the center of the dish, equidistant from all disks.[10]

-

Incubation and Data Collection: Follow the same incubation procedure as the no-choice test. Dismantle replicates at set time points to measure consumption of both treated and untreated disks.[10]

-

Analysis: Compare the consumption of treated versus untreated disks to determine if the this compound concentration exhibits a feeding-deterrent effect.[10][11]

General Larval Toxicity Bioassay

This protocol can be adapted to assess the toxicity of this compound against various insect larvae, such as mosquito or lepidopteran larvae.

Objective: To determine the lethal concentration (e.g., LC₅₀) of this compound for a target larval species.

Materials:

-

Target insect larvae (e.g., third-instar)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate rearing water or diet

-

Multi-well plates or small beakers

-

Pipettes

Protocol:

-

Prepare Test Solutions: Create a series of serial dilutions of the this compound stock solution using the appropriate solvent or water to achieve a range of final test concentrations.[14] A minimum of five concentrations is recommended to span the expected LC₅₀.[14]

-

Experimental Setup: Dispense a set volume of rearing water or diet into each well or beaker. Add a small, precise volume of the corresponding this compound dilution to each replicate. Include a solvent-only control group.[14]

-

Larvae Introduction: Carefully transfer a specific number of larvae (e.g., 5-20) into each replicate well.[14]

-

Incubation: Maintain the assays under controlled environmental conditions (temperature and light cycle) suitable for the test species.[14]

-

Mortality Assessment: Assess and record larval mortality at predetermined time points (e.g., 24, 48, 72 hours). Larvae that are unresponsive to gentle prodding are typically scored as dead.[14]

-

Data Analysis: Correct for any control mortality using Abbott's formula.[14] Use probit analysis or a similar statistical method to calculate the LC₅₀ and LC₉₀ values with their corresponding confidence intervals.

Figure 2: Generalized workflow for evaluating insecticidal efficacy.

References

- 1. irac-online.org [irac-online.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 201593-84-2 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy this compound | 201593-84-2 [smolecule.com]

- 7. This compound | C16H7ClF8N2O2 | CID 10275455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Laboratory evaluation of this compound, a benzoylphenylurea compound, as a bait toxicant against Coptotermes formosanus (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

The Toxicological Profile of Bistrifluron in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bistrifluron, a benzoylphenylurea insecticide, acts as a potent insect growth regulator by inhibiting chitin biosynthesis. This technical guide provides an in-depth analysis of the toxicological profile of this compound in invertebrates. It consolidates quantitative toxicity data, details experimental methodologies for toxicological assessment, and visualizes the key mechanisms and workflows. The information presented is intended to support researchers, scientists, and professionals in the fields of toxicology, entomology, and pesticide development in understanding the efficacy and potential non-target effects of this compound.

Introduction

This compound is a member of the benzoylphenylurea (BPU) class of insecticides, developed in the Republic of Korea by Dongbu Agrochemicals in 2006.[1] Like other BPUs, its primary mode of action is the inhibition of chitin synthesis, a crucial process for the formation of the insect exoskeleton.[1][2][3] This disruption of the molting process makes it an effective control agent against a variety of chewing insect pests, including species of Lepidoptera, Isoptera, and Hemiptera.[1][4] Due to its specific mode of action, it generally exhibits lower toxicity to vertebrates compared to many conventional insecticides, positioning it as a tool for integrated pest management (IPM) programs.[1][2] However, its effects on non-target invertebrates, particularly aquatic species and beneficial insects, warrant careful consideration.[4][5]

Mechanism of Action: Chitin Synthesis Inhibition

The primary mechanism of action of this compound is the disruption of chitin biosynthesis in arthropods.[3] Chitin, a polymer of N-acetylglucosamine, is a fundamental component of the insect cuticle, providing structural support and protection.[2][3] By inhibiting the enzyme chitin synthase, this compound prevents the proper formation and deposition of chitin during the molting process.[2][6] This leads to an inability to form a new exoskeleton, resulting in molting failure and ultimately, death of the insect.[2]

Interestingly, while the inhibitory effects of BPUs on chitin synthesis are well-documented in vivo and in situ, demonstrating this inhibition in cell-free systems has been challenging.[2] This suggests a complex mode of action that may involve more than direct enzyme inhibition. Some research points to the potential involvement of sulfonylurea receptors (SUR) and ATP-binding cassette (ABC) transporters in the overall toxicological pathway.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 201593-84-2 | Benchchem [benchchem.com]

- 3. Buy this compound | 201593-84-2 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]

- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

The Insidious Impact: A Technical Guide to the Sublethal Effects of Bistrifluron on Insect Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bistrifluron, a benzoylphenylurea insecticide, is a potent insect growth regulator that disrupts the molting process by inhibiting chitin synthesis.[1] While its lethal effects are well-documented, the sublethal consequences of this compound exposure on insect populations are more nuanced and of significant interest for integrated pest management (IPM) strategies and the development of novel insecticides.[2][3] This technical guide provides an in-depth analysis of the sublethal effects of this compound on insect development, focusing on quantitative data, detailed experimental protocols, and the underlying physiological mechanisms.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound, like other benzoylphenylurea insecticides, targets the biosynthesis of chitin, a crucial structural component of the insect exoskeleton.[1][4] The primary mode of action is the inhibition of the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[1] This disruption prevents the proper formation of the new cuticle during molting, leading to developmental abnormalities and, at lethal doses, death.[1]

The following diagram illustrates the chitin synthesis pathway and the point of inhibition by this compound.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Bistrifluron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bistrifluron, a benzoylurea insecticide, is utilized for the control of various chewing insect pests. Its environmental persistence and potential for bioaccumulation necessitate a thorough understanding of its fate and degradation in various environmental compartments. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation of this compound, including its persistence in soil and water, and the influence of abiotic factors such as pH and light. Quantitative data from various studies are summarized, and detailed experimental protocols based on established OECD guidelines are provided. Furthermore, this guide presents visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is an insect growth regulator that acts by inhibiting chitin biosynthesis.[1] Its application in agriculture raises questions about its environmental impact. Characterized by low water solubility and non-mobility in soil, this compound is considered to be persistent in both soil and aquatic systems.[2] This guide aims to consolidate the available scientific information on the environmental fate and degradation of this compound to support risk assessment and the development of sustainable pest management strategies.

Environmental Degradation

The degradation of this compound in the environment is a complex process influenced by biotic and abiotic factors. The primary routes of degradation include microbial metabolism in soil and sediment, hydrolysis in water, and photodegradation.

Degradation in Soil

In the soil environment, this compound is moderately persistent. The primary mechanism of degradation is microbial metabolism under aerobic conditions.

Quantitative Data for Soil Degradation

| Parameter | Value | Conditions | Reference |

| Aerobic Soil DT₅₀ | 80.5 days | Typical | [2] |

Experimental Protocol: Aerobic Soil Degradation (Based on OECD Guideline 307)

This protocol outlines the general procedure for assessing the aerobic transformation of this compound in soil.

-

Test System: The study is conducted in the dark at a constant temperature (e.g., 20°C) using fresh soil samples. The soil moisture is maintained at a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in a flow-through system or biometer flasks that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

-

Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.

-

Extraction and Analysis: At each sampling point, soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol). The parent compound and its transformation products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification.

-

Data Analysis: The rate of degradation of this compound and the formation and decline of its metabolites are determined. The half-life (DT₅₀) is calculated assuming first-order kinetics.

Degradation Pathway in Soil

Currently, publicly available literature does not provide the specific chemical structures of the soil metabolites of this compound. The degradation is expected to proceed through cleavage of the urea bridge and subsequent transformation of the resulting aniline and benzamide moieties.

Degradation in Aquatic Systems

The fate of this compound in aquatic environments is governed by hydrolysis and, to a lesser extent, photolysis. Its low water solubility suggests that a significant portion may partition to sediment.

This compound is stable to hydrolysis at neutral and acidic pH. However, under alkaline conditions, it undergoes hydrolysis.

Quantitative Data for Hydrolysis

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 4 | 25 | Stable (>1 year) | [3] |

| 7 | 25 | Stable (>1 year) | [3] |

| 9 | 25 | 6.0 - 10.9 days | [3] |

Experimental Protocol: Hydrolysis (Based on OECD Guideline 111)

This protocol describes the determination of the rate of hydrolysis of this compound as a function of pH.

-

Test Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

-

Test Substance Application: this compound is added to each buffer solution at a concentration below its water solubility limit.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots of the test solutions are taken at various time intervals.

-

Analysis: The concentration of this compound and any hydrolysis products are determined by HPLC-UV or LC-MS/MS.

-

Data Analysis: The first-order rate constant and the half-life of hydrolysis are calculated for each pH.

Hydrolysis Degradation Pathway

Under alkaline conditions, the primary hydrolysis pathway is believed to be the cleavage of the urea linkage, leading to the formation of 2,6-difluorobenzamide and 2-chloro-3,5-bis(trifluoromethyl)aniline.

This compound is susceptible to degradation by sunlight in aqueous environments.

Quantitative Data for Aqueous Photolysis

| Parameter | Value | Conditions | Reference |

| Aqueous Photolysis DT₅₀ | 10 days | pH 7 | [4] |

Experimental Protocol: Aqueous Photodegradation (Based on OECD Guideline 316)

This protocol outlines the procedure for determining the rate of direct phototransformation of this compound in water.

-

Test Solution: A solution of this compound in sterile, purified water (e.g., buffered at pH 7) is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Temperature Control: The temperature of the samples is maintained at a constant level.

-

Sampling: Aliquots of the irradiated and dark control solutions are taken at various time intervals.

-

Analysis: The concentration of this compound and its photoproducts are quantified using HPLC-UV or LC-MS/MS.

-

Data Analysis: The photodegradation rate constant and half-life are calculated.

Photodegradation Pathway

The specific phototransformation products of this compound are not well-documented in publicly available literature. The degradation is likely to involve cleavage of the urea bond and transformations of the aromatic rings.[4]

Metabolism in Biota

Information regarding the metabolism of this compound in plants and animals is limited. In rats, it is suggested that benzoylurea compounds are metabolized through ester hydrolysis and oxidation.[5]

Analytical Methodologies

The analysis of this compound and its potential metabolites in environmental matrices typically involves extraction followed by chromatographic separation and detection.

Experimental Protocol: Residue Analysis in Pears by HPLC-UV [6]

-

Extraction: Pear samples are extracted using the EN-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

-

Detection: UV detector set at an appropriate wavelength.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Conclusion

This compound exhibits moderate persistence in soil and is stable to hydrolysis under acidic and neutral conditions, but degrades under alkaline conditions. It is also susceptible to photodegradation in water. While quantitative data on its degradation half-lives are available, a significant knowledge gap exists regarding the identity and fate of its degradation products in various environmental compartments. Further research is needed to fully elucidate the degradation pathways and to assess the potential environmental risks associated with its metabolites. The experimental protocols and data presented in this guide provide a framework for future studies and a basis for informed risk assessment.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]

- 3. This compound | 201593-84-2 | Benchchem [benchchem.com]

- 4. Photodegradation of this compound in aqueous acetonitrile solution by UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Metabolism of metofluthrin in rats: I. Identification of metabolites - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

Bistrifluron: A Technical Guide to its Mode of Action as an Insect Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bistrifluron is a potent insect growth regulator (IGR) belonging to the benzoylphenylurea (BPU) class of insecticides. It acts as a specific and powerful inhibitor of chitin biosynthesis, a process critical for the formation of the insect exoskeleton. By disrupting the molting process, this compound effectively controls a range of chewing and sucking insect pests, particularly during their larval stages. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative efficacy data, detailed experimental protocols for its evaluation, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

This compound, with the IUPAC name N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide, is a key tool in modern Integrated Pest Management (IPM) programs.[1] As a member of the benzoylphenylurea (BPU) chemical class, its primary mode of action is the inhibition of chitin synthesis (CSI).[2] This mechanism provides a high degree of selectivity, targeting physiological processes unique to arthropods, which results in generally low toxicity to mammals and other non-target organisms.[1][2] Its efficacy has been demonstrated against a variety of economically important pests, including those in the orders Lepidoptera (caterpillars), Isoptera (termites), and Hemiptera (whiteflies, aphids).[1]

Core Mechanism of Action: Chitin Synthesis Inhibition

The primary mode of action of this compound is the disruption of chitin formation, an essential component of the insect cuticle. This action classifies it as an Insecticide Resistance Action Committee (IRAC) Mode of Action Group 15 compound.

The Chitin Biosynthesis Pathway

Chitin is a long-chain polymer of N-acetylglucosamine, which provides rigidity and structural integrity to the insect exoskeleton. The formation of a new exoskeleton is a prerequisite for insect growth and occurs during the molting cycle. The final step in the chitin biosynthesis pathway is the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin, a reaction catalyzed by the enzyme chitin synthase (CHS).

Target Site: Chitin Synthase

This compound, like other BPUs, specifically targets and inhibits the enzyme chitin synthase.[3] This inhibition prevents the polymerization of UDP-GlcNAc monomers, thereby blocking the formation of the procuticle. As the insect attempts to molt, it is unable to form a new, functional exoskeleton. The old cuticle is shed, but the new one is malformed, thin, or absent, leaving the insect unable to support its muscles or protect itself from the environment.[2][4] This ultimately leads to mortality due to desiccation, starvation, or an inability to escape the old exuviae.[2]

dot

Caption: Mechanism of this compound as a chitin synthesis inhibitor.

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality in a test population. The tables below summarize reported efficacy data against various insect pests.

Table 1: Efficacy of this compound against Lepidopteran Pests

| Pest Species | Life Stage | Bioassay Method | LC50 | Exposure Time | Reference |

|---|---|---|---|---|---|

| Spodoptera litura (Lab-HN Strain) | 3rd Instar | Diet Incorporation | 3.90 μg/g | - | [5] |

| Spodoptera litura (this compound-Resistant Strain) | 3rd Instar | Diet Incorporation | 443.9 μg/g | - | [5] |

| Palpita indica | 2nd Instar | Leaf Dipping | 0.28 ppm | 5 days | --INVALID-LINK-- |

| Plutella xylostella | 3rd Instar | Leaf Dipping | 0.15 mg/L | 72 hours | --INVALID-LINK-- |

Table 2: Efficacy of this compound against Isopteran Pests (Termites)

| Pest Species | Bioassay Method | Concentration | Mortality | Exposure Time | Reference |

|---|---|---|---|---|---|

| Coptotermes formosanus | No-Choice Feeding | 500 ppm | >80% | 6 weeks | [6] |

| Coptotermes formosanus | No-Choice Feeding | 5,000 ppm | 100% | 4 weeks | [6] |

| Incisitermes minor | No-Choice Feeding | 0.1% (wt/wt) | 99% | 60 days | [7] |

| Incisitermes minor | No-Choice Feeding | 0.5% (wt/wt) | 99% | 60 days |[7] |

Table 3: Efficacy of this compound against Hemipteran Pests

| Pest Species | Life Stage | Bioassay Method | LC50 | Exposure Time | Reference |

|---|---|---|---|---|---|

| Corythucha ciliata | 1st-5th Instar | Leaf Dipping | 0.01-0.06 ppm | - | --INVALID-LINK-- |

| Bemisia tabaci (B-biotype) | Adult | Leaf Dipping | 1.83 mg a.i./L | 72 hours | --INVALID-LINK-- |

| Bemisia tabaci (Q-biotype) | Adult | Leaf Dipping | 3.05 mg a.i./L | 72 hours | --INVALID-LINK-- |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of insecticide efficacy and mode of action.

Protocol: Insect Rearing and Diet Preparation (Spodoptera litura)

A continuous and healthy insect culture is fundamental for reliable bioassay results.

-

Insect Source : Obtain an initial population of S. litura from a susceptible laboratory strain or field collection.

-

Rearing Conditions : Maintain the colony at 25 ± 2°C, 70 ± 5% relative humidity, and a 14:10 (L:D) photoperiod.

-

Artificial Diet Preparation :

-

Ingredients (Modified from Saljoqi et al., 2015) : Chickpea flour (150g), dried castor leaf powder (50g), yeast powder (20g), ascorbic acid (3.5g), methyl-p-hydroxybenzoate (2g), sorbic acid (1g), agar (10g), multivitamin capsule (1), formaldehyde solution (1.5ml), and distilled water (580ml).[8]

-

Procedure : a. Boil 500ml of distilled water in a beaker. Add agar and stir until fully dissolved. b. Add the chickpea flour and castor leaf powder to the boiling agar solution and mix thoroughly to form a paste. c. In a separate blender, mix all other dry and wet ingredients (except formaldehyde) with 80ml of water. d. Combine the contents of the blender with the agar-flour paste and mix well. e. Add the formaldehyde solution last and blend for another 1-2 minutes. f. Pour the hot diet into sterilized rearing containers and allow it to cool and solidify.

-

-

Larval Rearing : Place neonate larvae onto the diet surface using a fine camel hair brush. Transfer to fresh diet as needed.

-

Pupation and Adult Stage : Provide a substrate (e.g., sterilized soil or vermiculite) for pupation. Transfer pupae to emergence cages. Provide adults with a 10% sugar solution for feeding.

Protocol: Diet Incorporation Bioassay for LC50 Determination (S. litura)

This method assesses the toxicity of this compound when ingested.

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

-

Serial Dilutions : Create a series of at least five graded concentrations from the stock solution.

-

Diet Treatment : While the artificial diet is still liquid and has cooled to approximately 50-60°C, add a specific volume of a this compound dilution to achieve the desired final concentration (e.g., in μg/g). Mix thoroughly. A control diet should be prepared by adding only the solvent.

-

Assay Setup : Dispense the treated and control diets into individual wells of a 24-well or 48-well bioassay tray.

-

Insect Infestation : Once the diet has solidified, place one 3rd instar larva into each well. Seal the tray with a breathable cover.

-

Incubation : Maintain the trays under standard rearing conditions (25 ± 2°C, 70 ± 5% RH).

-

Mortality Assessment : Record larval mortality after a set period, typically 48 to 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis : Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Analyze the dose-response data using Probit analysis to calculate the LC50, 95% fiducial limits, and slope.

dot

Caption: Workflow for a diet incorporation bioassay.

Protocol: Chitinase Activity Assay

While this compound inhibits chitin synthase, assessing the activity of chitin-degrading enzymes like chitinase can provide a broader understanding of its effects on cuticle metabolism. This protocol is adapted from Ishaaya and Casida (1974).

-

Sample Preparation : a. Homogenize insect tissue (e.g., cuticle or whole larvae) from both treated and control groups in a suitable buffer (e.g., 0.2 M phosphate buffer, pH 6.6). b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. c. Collect the supernatant for the enzyme assay.

-

Reaction Mixture : a. In a microcentrifuge tube, combine 0.18 ml of the sample supernatant, 0.12 ml of 0.2 M phosphate buffer (pH 6.6), and 0.3 ml of 0.5% colloidal chitin.

-

Incubation : Incubate the reaction mixture for 60 minutes at 37°C.

-

Stopping the Reaction : Stop the enzyme activity by adding 1.2 ml of 3,5-dinitrosalicylic acid (DNSA) reagent.

-

Color Development : Heat the mixture at 100°C for 5 minutes, then cool.

-

Measurement : a. Centrifuge the mixture to pellet any remaining undigested chitin. b. Measure the absorbance of the supernatant at 550 nm using a spectrophotometer.

-

Quantification : Calculate the amount of N-acetylglucosamine (NAGA) released by comparing the absorbance to a standard curve prepared with known concentrations of NAGA. Enzyme activity can be expressed as nmol NAGA released per mg of protein per hour.

Resistance to this compound

As with many insecticides, resistance to this compound can develop in pest populations. The primary mechanism of resistance is often target-site modification.

-

Target-Site Mutation : Studies in resistant strains of Spodoptera litura have identified a specific point mutation (H866Y) in the chitin synthase A gene. This mutation is located near the catalytic domain and is believed to alter the binding affinity of this compound to the enzyme, thereby reducing its inhibitory effect.[3][9]

-

Gene Up-regulation : The same studies have also observed a significant up-regulation (increased expression) of the chitin synthase A gene in resistant strains, potentially compensating for the inhibitory effects of the insecticide.[3][9]

Understanding these resistance mechanisms is crucial for developing effective resistance management strategies, such as rotating insecticides with different modes of action.

Conclusion

This compound is a highly effective insect growth regulator whose mode of action is centered on the specific inhibition of chitin synthase. This disruption of exoskeleton formation during molting provides excellent control of various insect pests, particularly in their immature stages. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the study of IGRs, insecticide resistance, and the development of novel pest management solutions. A thorough understanding of its biochemical target and the potential for resistance is paramount for its sustainable and judicious use in agriculture and public health.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. ijcmas.com [ijcmas.com]

- 4. Effects of this compound resistance on the biological traits of Spodoptera litura (Fab.) (Noctuidae: Lepidoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Sensitivity of Bemisia Tabaci (Hemiptera: Aleyrodidae) to Several New Insecticides in China: Effects of Insecticide Type and Whitefly Species, Strain, and Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. entomoljournal.com [entomoljournal.com]

- 9. img1.wsimg.com [img1.wsimg.com]

An In-depth Technical Guide to the Physicochemical Properties of Bistrifluron for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Bistrifluron, a benzoylurea insecticide. Understanding these properties is critical for the effective design of experimental protocols, ensuring data accuracy and reproducibility in research and development settings. This document outlines key quantitative data, details relevant experimental methodologies, and visualizes the compound's mode of action and a typical analytical workflow.

Core Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1][2][3] Its key identifiers and physicochemical characteristics are summarized below. These values are essential for preparing stock solutions, designing delivery mechanisms in bioassays, and predicting its environmental fate.

| Property | Value | Reference(s) |

| IUPAC Name | N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | [4][5][6][7] |

| CAS Number | 201593-84-2 | [1][4][8][9] |

| Molecular Formula | C₁₆H₇ClF₈N₂O₂ | [1][2][4][5][9] |

| Molecular Weight | 446.68 g/mol | [1][4][5][8] |

| Appearance | White to off-white powder/solid | [1][2][3] |

| Melting Point | 171.5 °C | [2][10] |

| Water Solubility | <0.03 mg/L (at 25 °C, pH 7) | [8][10][11] |

| Solubility in Organic Solvents (at 20 °C) | Dichloromethane: 64,000 mg/LMethanol: 33,000 mg/LHexane: 3,500 mg/L | [1][10] |

| Octanol-Water Partition Coefficient (Log P) | 5.74 | [8][10] |

| Vapor Pressure (at 20 °C) | 0.0027 mPa | [10] |

| Dissociation Constant (pKa) | 9.58 (Weak acid) | [8][10] |

| Hydrolysis Half-life (at 20°C) | Stable at pH 7.010.9 days at pH 9.0 | [11] |

Mode of Action and Analytical Workflow Visualizations

To aid in experimental design, the following diagrams illustrate the primary mechanism of action of this compound and a standard workflow for its extraction and analysis from environmental or biological matrices.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data. The following protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for key physicochemical properties.

Water Solubility Determination (OECD 105: Flask Method)

Given this compound's low solubility (<10⁻² g/L), the Column Elution Method is more appropriate, but the Flask Method is often used as a preliminary test.[12][13]

-

Principle: This method determines the saturation concentration of a substance in water at a specific temperature by achieving equilibrium.[11][12]

-

Apparatus:

-

Constant temperature water bath or shaker (e.g., 25 ± 0.5 °C).

-

Glass flasks with stoppers.

-

Centrifuge capable of maintaining the same temperature.

-

Analytical instrument for quantification (e.g., HPLC-UV).

-

-

Methodology:

-

Preparation: Add an excess amount of this compound (more than required to achieve saturation) to triplicate flasks containing purified water (e.g., Milli-Q).

-

Equilibration: Place the flasks in the constant temperature shaker and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the optimal time.[12]

-

Phase Separation: After equilibration, allow the flasks to stand at the test temperature to let suspended particles settle. Centrifuge the samples at the same temperature to separate the undissolved solid phase from the aqueous phase.

-

Sampling & Analysis: Carefully extract an aliquot from the clear aqueous supernatant. Analyze the concentration of this compound using a validated analytical method, such as HPLC with UV detection.

-

Calculation: The average concentration from the triplicate samples represents the water solubility at that temperature.

-

Octanol-Water Partition Coefficient (Log P) (OECD 117: HPLC Method)

-

Principle: This method determines the Log P value by measuring the retention time of the substance on a reversed-phase HPLC column (e.g., C18). The retention time is correlated with the known Log P values of a series of reference compounds.

-

Apparatus:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase: Acetonitrile/water or Methanol/water mixture.

-

-

Methodology:

-

Calibration: Prepare a series of standard reference compounds with well-documented Log P values that bracket the expected value for this compound. Inject each standard and record its retention time (t_R).

-

Dead Time Determination: Determine the column dead time (t_0) by injecting a non-retained substance (e.g., thiourea).

-

Capacity Factor Calculation: For each reference compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k) versus the known Log P values for the reference compounds. A linear regression of this plot creates the calibration curve.

-

This compound Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions. Record its retention time and calculate its log(k) value.

-

Log P Determination: Interpolate the Log P of this compound from its log(k) value using the linear regression equation derived from the reference compounds.

-

Hydrolysis as a Function of pH (OECD 111)

-

Principle: This tiered test assesses the abiotic degradation of a substance in water at environmentally relevant pH values (4, 7, and 9).[4][8]

-

Apparatus:

-

Sterile, buffered aqueous solutions (pH 4.0, 7.0, 9.0).

-

Incubator or water bath to maintain a constant temperature in the dark (e.g., 50 °C for preliminary test, or a lower temperature for kinetics).[4]

-

Analytical instrument (HPLC) for quantification.

-

-

Methodology:

-

Tier 1: Preliminary Test: Prepare solutions of this compound in each sterile buffer (concentration should not exceed 0.01 M or half its water solubility).[4] Incubate the solutions in the dark at 50 °C for 5 days.[4]

-

Analysis: After 5 days, measure the concentration of this compound. If degradation is less than 10%, the substance is considered hydrolytically stable, and no further testing is needed.[1]

-

Tier 2: Degradation Kinetics (if required): If significant degradation occurs, repeat the experiment at a lower, environmentally relevant temperature (e.g., 20-25 °C) at the pH values where instability was observed.

-

Sampling: Take samples at multiple time intervals until at least 90% degradation is observed or for 30 days.[4][8]

-

Calculation: Determine the degradation rate constant and the half-life (DT50) by plotting the concentration of this compound versus time and fitting it to a first-order kinetics model.

-

Vapor Pressure Determination (OECD 104: Effusion Method)

-

Principle: The vapor pressure can be determined using various methods. The Knudsen effusion method is suitable for substances with low volatility, like this compound.[7] It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature.

-

Apparatus:

-

Knudsen effusion cell (a small container with a precision orifice).

-

High-vacuum system.

-

Thermostatically controlled environment.

-

Microbalance.

-

-

Methodology:

-

Sample Preparation: Place a known mass of this compound into the Knudsen cell.

-

Measurement: Place the cell in the high-vacuum apparatus at a constant, known temperature.

-

Mass Loss: Measure the rate of mass loss over time ( dm/dt ) due to the substance sublimating and effusing through the orifice.

-

Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molecular weight of this compound.[7]

-

References

- 1. jrfglobal.com [jrfglobal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. unitedchem.com [unitedchem.com]

- 4. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 5. Pesticide Vapor Pressure [npic.orst.edu]

- 6. oecd.org [oecd.org]

- 7. azom.com [azom.com]

- 8. oecd.org [oecd.org]

- 9. files.chemicalwatch.com [files.chemicalwatch.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Bistrifluron's Impact on Insect Cuticle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bistrifluron, a benzoylurea insecticide, demonstrates potent activity against a range of chewing insect pests by disrupting the formation of the insect cuticle. As an insect growth regulator (IGR), its mode of action is the inhibition of chitin synthesis, a critical component of the insect's exoskeleton. This disruption of the molting process leads to developmental abnormalities and, ultimately, mortality, particularly in larval stages. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, its quantifiable effects on various insect species, and detailed protocols for relevant experimental assays.

Introduction

The insect cuticle is a complex, multi-layered structure essential for physical protection, water retention, and muscle attachment.[1] Its primary structural component is chitin, a long-chain polymer of N-acetylglucosamine.[1] The synthesis and deposition of chitin are tightly regulated processes that are indispensable for insect growth and development, particularly during molting.

This compound belongs to the benzoylphenylurea (BPU) class of insecticides, which are recognized as potent chitin synthesis inhibitors.[2] These compounds do not directly kill insects but interfere with their development, making them a valuable tool in integrated pest management (IPM) programs due to their selectivity and lower toxicity to non-target organisms compared to conventional neurotoxic insecticides. This guide will explore the specific impact of this compound on the intricate process of insect cuticle formation.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound's primary mode of action is the inhibition of the enzyme chitin synthase (CHS), which catalyzes the final step in the chitin biosynthesis pathway: the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[3] While the precise molecular interaction is still under investigation, evidence suggests that benzoylureas, including this compound, directly interact with chitin synthase 1 (CHS1), the enzyme responsible for chitin production in the cuticle.[3] This interaction is non-competitive with the UDP-GlcNAc substrate.

The inhibition of CHS leads to a cascade of effects:

-

Reduced Chitin Production: The most direct consequence is a significant decrease in the amount of chitin synthesized by the epidermal cells.

-

Disrupted Cuticle Lamellation: The proper arrangement of chitin microfibrils into lamellae is compromised, leading to a weakened and malformed procuticle.[4]

-

Failed Ecdysis (Molting): Affected insects are unable to successfully shed their old exoskeleton or properly form a new one, resulting in death during or shortly after molting.

Signaling Pathway of Chitin Synthesis and this compound's Point of Intervention

The synthesis of chitin is a multi-step enzymatic pathway. The following diagram illustrates the key steps and highlights where this compound exerts its inhibitory effect.

References

Bistrifluron's Enduring Presence: A Technical Deep-Dive into its Bioaccumulation in Ecosystems

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers a deep-dive into the bioaccumulation potential of Bistrifluron, a benzoylphenylurea insecticide. This whitepaper provides critical data and experimental insights for researchers, scientists, and drug development professionals, highlighting the compound's persistence and potential for concentration within aquatic ecosystems. A key finding reveals a high bioconcentration factor (BCF) of 2,414 in killifish, underscoring the need for continued monitoring and risk assessment of this chitin synthesis inhibitor.

This compound, an insect growth regulator, functions by disrupting the molting process in insects through the inhibition of chitin synthesis. While effective for pest control, its chemical properties, including a high octanol-water partition coefficient (Log P of 5.74), indicate a strong tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. This guide synthesizes available quantitative data, details the methodologies used in bioaccumulation studies, and provides visual representations of the toxicant's mode of action.

Quantitative Analysis of Bioaccumulation

The potential for a substance to bioaccumulate is a critical factor in its environmental risk assessment. For this compound, the available data, though limited, points towards a significant bioaccumulation potential, particularly in aquatic organisms.

| Parameter | Value | Species | Tissue | Source |

| Bioconcentration Factor (BCF) | 2,414 | Killifish (Oryzias latipes) | Whole Body | [1] |

| Log P (Octanol-Water Partition Coefficient) | 5.74 | - | - | [1] |

Note: The Bioconcentration Factor (BCF) is a measure of the extent to which a chemical substance is absorbed by an organism from the surrounding water. A BCF value greater than 1,000 indicates a high potential for bioaccumulation.

Experimental Protocols for Bioaccumulation Assessment

The determination of a chemical's bioaccumulation potential is conducted through standardized and rigorous experimental protocols. The primary guideline for such studies is the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure."

OECD Test Guideline 305: A Summary of the Experimental Workflow

This guideline outlines a comprehensive approach to assess the bioconcentration and biomagnification of chemical substances in fish. The process involves two key phases:

-

Uptake Phase: A population of the selected fish species is exposed to a constant, sublethal concentration of the test substance (this compound) in the surrounding water. The duration of this phase is typically 28 days, allowing the concentration of the substance in the fish tissues to reach a steady state. Water and fish tissue samples are collected and analyzed at regular intervals to monitor the concentration of the substance.

-

Depuration Phase: Following the uptake phase, the fish are transferred to a clean, uncontaminated environment (water free of the test substance). The concentration of the substance in the fish tissues is then monitored over time as they eliminate the compound. This phase helps to determine the rate of elimination (depuration rate constant).

The following diagram illustrates the general workflow for a bioconcentration study according to OECD Guideline 305.

Residue Analysis Methodology

Accurate quantification of this compound residues in biological tissues is paramount for reliable bioaccumulation assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Electron Capture Detection (GC/ECD) are the most commonly employed analytical techniques for the determination of benzoylphenylurea insecticides like this compound.

The general procedure for residue analysis involves:

-

Extraction: The tissue sample is homogenized and the this compound is extracted using an appropriate organic solvent.

-

Clean-up: The extract is purified to remove interfering substances, such as lipids, that could affect the analytical measurement. This is often achieved using techniques like solid-phase extraction (SPE).

-

Analysis: The purified extract is then injected into an HPLC or GC system for separation and quantification of this compound.

The following diagram outlines the typical workflow for the analysis of this compound residues in fish tissue.

Mode of Action: Disruption of Chitin Synthesis

This compound's insecticidal activity stems from its ability to inhibit the synthesis of chitin, a vital component of the insect exoskeleton. This disruption of the molting process is ultimately lethal to the insect. The signaling pathway involves the inhibition of the enzyme chitin synthase.

The following diagram illustrates the simplified signaling pathway of this compound's mode of action.

Conclusion

The available data strongly suggests that this compound has a high potential for bioaccumulation in aquatic ecosystems. The high BCF value observed in killifish is a significant indicator of this potential. This technical guide provides a foundational understanding of the key parameters, experimental methodologies, and the mode of action of this compound. Further research is warranted to expand the dataset on BCF and Bioaccumulation Factor (BAF) values across a broader range of species and environmental conditions to refine the ecological risk assessment of this widely used insecticide. Continuous monitoring of this compound residues in the environment is crucial for the protection of aquatic ecosystems.

References

Methodological & Application

Application Note: Analysis of Bistrifluron Residue in Fruit using HPLC-UV

Introduction

Bistrifluron is a benzoylphenylurea insecticide used to control a variety of insect pests on agricultural crops, including fruits.[1] Monitoring its residue levels in fruit is crucial to ensure consumer safety and compliance with regulatory limits. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound residues in fruit samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which simplifies the extraction and cleanup process.[2][3][4][5] This method is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

Principle

The method involves the extraction of this compound residues from a homogenized fruit sample using acetonitrile. The extract is then subjected to a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components such as pigments, sugars, and organic acids.[5] The final extract is analyzed by reversed-phase HPLC with UV detection for the identification and quantification of this compound.

Experimental Protocols

1. Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Homogenizer or blender

-

Centrifuge capable of ≥ 3000 rpm

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.45 µm)

-

50 mL and 15 mL polypropylene centrifuge tubes with screw caps

-

Glassware: volumetric flasks, pipettes, vials

-

-

Reagents:

-

This compound analytical standard (≥ 98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented fruits)

-

C18 sorbent

-

Sodium acetate

-

2. Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with acetonitrile to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

3. Sample Preparation (EN-QuEChERS Method)

The EN-QuEChERS method has been shown to provide high recovery rates for this compound in fruit matrices.[1]

-

Homogenization: Weigh 10 g of a representative fruit sample into a blender and homogenize for 2 minutes.

-

Extraction:

-

Transfer the 10 g homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the EN 15662 salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube.

-

The dSPE tube should contain 150 mg MgSO₄ and 25 mg PSA. For fruits with high pigment content, a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB is recommended.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

-

Final Extract:

-

Carefully collect the supernatant.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-UV analysis.

-

4. HPLC-UV Analysis

-

HPLC Conditions:

-